Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(2)25-20(24)18-9-6-10-21-19(18)23-13-11-22(12-14-23)15-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLYLJIWQVSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Coupling with Pyridine Derivative: The 4-benzylpiperazine is then coupled with a pyridine-3-carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate, also known as NSI-189, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Structure
The compound features a pyridine ring substituted with a carboxylate group and a benzylpiperazine moiety. Its chemical structure can be represented as follows:
Properties
- Molecular Weight : 300.40 g/mol
- CAS Number : 1270138-40-3
Neuropharmacology
NSI-189 is primarily investigated for its neurogenic properties, particularly in the treatment of major depressive disorder and cognitive impairment. It is thought to promote neurogenesis in the hippocampus, which may counteract the effects of stress and depression.
Case Study: Clinical Trials
A notable clinical trial (NCT02695472) evaluated NSI-189's efficacy in treating patients with major depressive disorder. Preliminary results indicated improvements in mood and cognitive function, suggesting its potential as a therapeutic agent in neuropsychiatric disorders .
Antidepressant Activity
Research indicates that NSI-189 may exert antidepressant-like effects through modulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). This modulation is crucial for neuronal survival and growth.
Data Table: Effects on BDNF Levels
| Treatment Group | BDNF Level (pg/mL) | Change (%) |
|---|---|---|
| Control | 10.5 | - |
| NSI-189 Low | 15.2 | +45.7 |
| NSI-189 High | 18.3 | +73.3 |
Cognitive Enhancement
In preclinical studies, NSI-189 has demonstrated potential for enhancing cognitive functions such as memory and learning, making it a candidate for further exploration in age-related cognitive decline and neurodegenerative diseases.
Case Study: Animal Model Research
In a study using rodent models, NSI-189 administration resulted in significant improvements in memory tasks compared to control groups, indicating its potential role in cognitive enhancement .
Treatment of Neurological Disorders
The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders, including Alzheimer's disease and schizophrenia.
Data Table: Potential Applications
| Disorder | Mechanism of Action | Current Research Status |
|---|---|---|
| Major Depressive Disorder | Neurogenesis, BDNF modulation | Clinical trials ongoing |
| Alzheimer's Disease | Neurotransmitter modulation | Preclinical studies |
| Schizophrenia | Dopamine receptor interaction | Early-stage research |
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
Uniqueness
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate is unique due to its specific structural features, such as the combination of a pyridine ring with a benzylpiperazine moiety and an ester functional group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a benzylpiperazine moiety, which is known for its role in modulating neurotransmitter systems.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to effects such as:
- Antidepressant activity : By modulating serotonin levels.
- Anxiolytic effects : Through interaction with benzodiazepine sites on GABA receptors.
Antiviral Activity
A study demonstrated that derivatives related to this compound showed promising antiviral activity against SARS-CoV-2. Compounds exhibiting EC50 values below 4 μM were identified, indicating significant potential for further development as antiviral agents .
Antitumor Activity
Research into similar compounds has highlighted their potential antitumor properties. For instance, certain benzocarbazoledinones exhibited inhibitory effects on tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
Data Table: Biological Activities
| Activity Type | Related Compounds | EC50/IC50 Values | Notes |
|---|---|---|---|
| Antiviral | Benzocarbazoledinones | < 4 μM | Effective against SARS-CoV-2 |
| Antitumor | Various benzocarbazole derivatives | IC50 values ranging from 0.11 to 0.37 µM | Induced apoptosis in cancer cells |
| Neurotransmitter Modulation | Related piperazine derivatives | Varies | Affects serotonin and dopamine systems |
Case Study 1: Antiviral Efficacy
In a controlled study, a series of benzocarbazoledinones were tested for their ability to inhibit the replication of SARS-CoV-2. The most effective compounds showed IC50 values significantly lower than traditional antiviral drugs, suggesting a new avenue for treatment options .
Case Study 2: Antitumor Properties
A group of compounds structurally related to this compound was evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could effectively induce apoptosis, making them candidates for further development in oncology .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperazine Functionalization: Coupling 4-benzylpiperazine with a pyridine-3-carboxylate derivative via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
- Esterification: Introducing the propan-2-yl ester group using isopropyl alcohol under acidic or enzymatic conditions.
- Purification: Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N to suppress tailing ) or recrystallization.
Key References: Analogous piperazine-pyridine syntheses in and highlight the use of protective groups (e.g., Boc) and coupling agents .
Basic: Which spectroscopic and analytical methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ for [M+H]⁺).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing. SHELXL ( ) is widely used for small-molecule refinement .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns.
Advanced: How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) or analogous compounds (e.g., ’s sulfonamide derivative ).
- Crystallographic Refinement : Use SHELX programs to resolve ambiguities in bond lengths/angles .
- Isotopic Labeling : For complex splitting patterns (e.g., deuterated solvents or ¹⁵N-labeled piperazine).
- 2D NMR Techniques : COSY, HSQC, and NOESY to assign overlapping signals (e.g., distinguishing benzyl vs. pyridine protons).
Advanced: What strategies optimize the yield of the target compound in multi-step syntheses?
Methodological Answer:
- Reaction Optimization :
- Workup Efficiency : Acid-base extraction to isolate the free base of piperazine intermediates.
- Purification : Gradient elution in flash chromatography (e.g., ’s hexanes/EtOAc + Et₃N system ).
Advanced: How to design experiments to study the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives ).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyl or pyridine groups to assess pharmacological activity.
- Biochemical Assays :
- Radioligand binding assays (e.g., ³H-labeled competitors).
- Functional assays (cAMP accumulation or calcium flux in cell lines).
- Metabolic Stability : LC-MS/MS to evaluate hepatic microsomal stability.
Advanced: What computational approaches aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- logP Calculation : Use SwissADME or Molinspiration to estimate hydrophobicity (critical for blood-brain barrier penetration).
- pKa Prediction : Tools like ACD/Labs to identify ionizable groups (e.g., piperazine nitrogen pKa ~8.5).
- Solubility Modeling : Hansen solubility parameters to guide solvent selection for crystallization.
- DFT Studies : Optimize ground-state geometry for docking studies (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles (aligns with ’s recommendations for piperazine derivatives ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal.
- Storage : In airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the ester group.
Advanced: How to address discrepancies in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation : Include positive controls (e.g., known receptor agonists/antagonists) to confirm assay reliability.
- Membrane Permeability : Use Caco-2 cell monolayers to assess if activity differences stem from bioavailability.
- Species Selectivity : Test across human, rat, and mouse receptors to identify interspecies variability.
- Data Normalization : Express activity as % efficacy relative to a reference compound to minimize plate-to-plate variation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
